molecular formula C10H9NO6S2 B165742 7-Amino-1,3-naphthalenedisulfonic acid CAS No. 86-65-7

7-Amino-1,3-naphthalenedisulfonic acid

Cat. No.: B165742
CAS No.: 86-65-7
M. Wt: 303.3 g/mol
InChI Key: CMOLPZZVECHXKN-UHFFFAOYSA-N
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Description

7-Amino-1,3-naphthalenedisulfonic acid is an organic compound characterized by the presence of an amino group and two sulfonic acid groups attached to a naphthalene ring. This compound is notable for its applications in various fields, including dye synthesis and fluorescence labeling .

Mechanism of Action

Target of Action

The primary target of 7-aminonaphthalene-1,3-disulfonic acid, also known as 7-Amino-1,3-naphthalenedisulfonic acid or Amido-G-acid, is carbohydrates . This compound is used as a fluorescent reagent that reacts with the reducing termini of oligosaccharides .

Mode of Action

7-Aminonaphthalene-1,3-disulfonic acid interacts with its targets (carbohydrates) by reacting with the reducing termini of oligosaccharides to form a Schiff’s base . This Schiff’s base can then be stabilized by reducing it with sodium cyanoborohydride .

Biochemical Pathways

The biochemical pathway affected by 7-aminonaphthalene-1,3-disulfonic acid involves the labeling of carbohydrates . The compound’s interaction with carbohydrates results in the formation of a Schiff’s base, which can be stabilized to form a labeled carbohydrate. This process can be used to track the metabolic pathways of carbohydrates in biological systems.

Pharmacokinetics

The compound is soluble in water , which suggests it could be readily absorbed and distributed in aqueous biological systems.

Result of Action

The result of the action of 7-aminonaphthalene-1,3-disulfonic acid is the formation of a fluorescently labeled carbohydrate . This allows for the visualization and tracking of carbohydrates in biological systems, aiding in the study of carbohydrate metabolism and related biochemical pathways.

Action Environment

The action of 7-aminonaphthalene-1,3-disulfonic acid can be influenced by environmental factors such as pH and temperature. The compound exhibits fluorescence with an excitation wavelength of 310 nm and an emission wavelength of 450 nm in a 0.1 M phosphate buffer at pH 7.0 . Therefore, changes in pH or temperature could potentially affect the compound’s fluorescence properties and, consequently, its efficacy as a labeling reagent.

Biochemical Analysis

Biochemical Properties

7-Aminonaphthalene-1,3-disulfonic acid is known to interact with carbohydrates. Specifically, it reacts with the reducing termini of oligosaccharides to form a Schiff’s base . This base can then be stabilized by reducing it with sodium cyanoborohydride

Molecular Mechanism

The molecular mechanism of 7-Aminonaphthalene-1,3-disulfonic acid involves its interaction with carbohydrates. It forms a Schiff’s base with the reducing termini of oligosaccharides, which can then be stabilized by reducing it with sodium cyanoborohydride

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Amino-1,3-naphthalenedisulfonic acid can be synthesized through the sulfonation of 1,3-naphthalenediol followed by nitration and subsequent reduction. The process involves:

Industrial Production Methods: In industrial settings, the disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with excess aqueous ammonia and ammonium bisulfite at 185°C for 18 hours. The reaction mixture is then basified, heated to remove excess ammonia, neutralized, and evaporated to remove any residual sulfite .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Naphthylamine-6,8-disulfonic acid
  • 1-Naphthol-3,6-disulfonic acid
  • 1-Amino-8-naphthol-4,6-disulfonic acid

Comparison: 7-Amino-1,3-naphthalenedisulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher solubility in water and better fluorescence characteristics, making it particularly valuable for applications in fluorescence labeling and dye synthesis .

Properties

IUPAC Name

7-aminonaphthalene-1,3-disulfonic acid
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InChI

InChI=1S/C10H9NO6S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
Source PubChem
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InChI Key

CMOLPZZVECHXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

68213-88-7 (mono-ammonium, mono potassium salt), 71411-80-8 (unspecified hydrochloride salt), 79873-35-1 (unspecified potassium salt), 842-15-9 (mono potassium), 842-16-0 (mono-hydrochloride salt), 842-17-1 (di-hydrochloride salt), 94166-68-4 (mono-ammonium salt)
Record name Amido-G-acid
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DSSTOX Substance ID

DTXSID4058944
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-
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Molecular Weight

303.3 g/mol
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Physical Description

Fine needles, soluble in water; [Merck Index]
Record name Amido-G-acid
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CAS No.

86-65-7
Record name 7-Amino-1,3-naphthalenedisulfonic acid
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Record name Amido-G-acid
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Record name 1,3-Naphthalenedisulfonic acid, 7-amino-
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Record name 1,3-Naphthalenedisulfonic acid, 7-amino-
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Record name 7-aminonaphthalene-1,3-disulphonic acid
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Record name 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID
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Synthesis routes and methods

Procedure details

We have now discovered that addition of sulfur trioxide to Tobias Acid in hot 100% sulfuric acid provides both 2-amino-1,5,7-naphthalenetrisulfonic acid and Amino G Acid. Separation of Amino G Acid and hydrolysis of the trisulfonic acid provides Amino J Acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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